N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride
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Overview
Description
N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride is a chemical compound with the molecular formula C10H15ClN2O2. It is known for its unique structure, which includes a pyridine ring substituted with diethyl groups and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with diethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different alkyl or aryl groups .
Scientific Research Applications
N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride include:
- N,N-Diethyl-2-hydroxypyridine-3-carboxamide
- N,N-Diethyl-4-hydroxypyridine-2-carboxamide
- N,N-Diethyl-3-hydroxy-4-pyridinecarboxamide .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
85567-46-0 |
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Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
N,N-diethyl-3-hydroxypyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)10(14)9-8(13)6-5-7-11-9;/h5-7,13H,3-4H2,1-2H3;1H |
InChI Key |
NFPZMHCCSGBKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=N1)O.Cl |
Origin of Product |
United States |
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